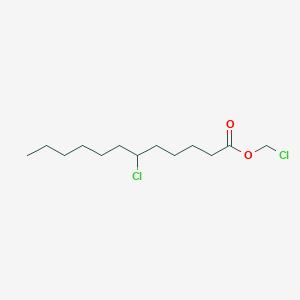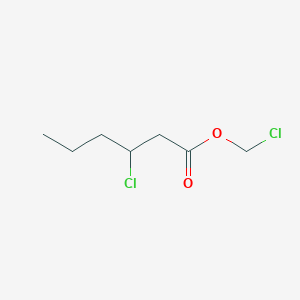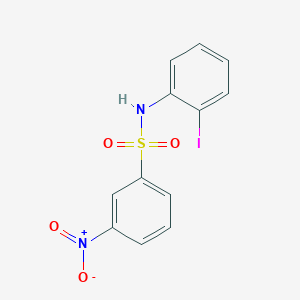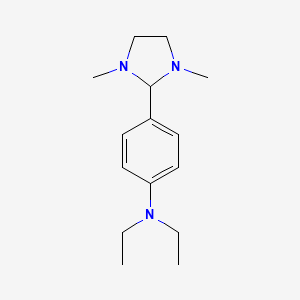![molecular formula C21H34P2 B14420701 Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- CAS No. 82763-84-6](/img/structure/B14420701.png)
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- is an organophosphorus compound with the molecular formula C21H34P2. It is a tertiary phosphine, characterized by the presence of two cyclohexyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in transition metal catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and various phosphine-metal complexes, which are useful in catalysis and other applications.
Wissenschaftliche Forschungsanwendungen
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- can be compared with other similar compounds such as:
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of cyclohexyl groups.
Dicyclohexylphenylphosphine: Similar in structure but lacks the propyl group.
Phenylphosphine: A simpler phosphine with only one phenyl group attached to the phosphorus atom.
The uniqueness of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications.
Eigenschaften
| 82763-84-6 | |
Molekularformel |
C21H34P2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
dicyclohexyl(3-phenylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C21H34P2/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,11-12,20-22H,2-3,6-10,13-18H2 |
InChI-Schlüssel |
BWAHWXJHPZMPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(CCCPC2=CC=CC=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)








